molecular formula C5H6BrF2N3 B11739810 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B11739810
M. Wt: 226.02 g/mol
InChI Key: OXJNBEOIGYRHBY-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a brominated pyrazole derivative characterized by a pyrazole ring substituted with a bromine atom at position 5, a 2,2-difluoroethyl group at position 1, and an amine functional group at position 2. Its molecular formula is C₅H₇BrF₂N₃, with a molecular weight of 259.04 g/mol. The compound’s unique electronic and steric profile, conferred by the bromine and difluoroethyl substituents, makes it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C5H6BrF2N3

Molecular Weight

226.02 g/mol

IUPAC Name

5-bromo-1-(2,2-difluoroethyl)pyrazol-3-amine

InChI

InChI=1S/C5H6BrF2N3/c6-3-1-5(9)10-11(3)2-4(7)8/h1,4H,2H2,(H2,9,10)

InChI Key

OXJNBEOIGYRHBY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1N)CC(F)F)Br

Origin of Product

United States

Preparation Methods

The synthesis of 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the bromine atom: Bromination of the pyrazole ring is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the difluoroethyl group: This step involves the reaction of the brominated pyrazole with a difluoroethylating agent under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 participates in aryl halide substitution under palladium-catalyzed conditions. Key examples include:

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, boronic acid (80°C, 12h)5-Aryl-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine65–78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (110°C, 24h)5-Amino derivatives52%

Mechanistic Insight : The bromine’s electron-withdrawing effect activates the pyrazole ring for cross-coupling, while the difluoroethyl group stabilizes intermediates through inductive effects .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at position 4 (para to the amino group):

ReagentConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 1h5-Bromo-4-nitro-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine88%
AcCl/AlCl₃Reflux, CH₂Cl₂ (4h)5-Bromo-4-acetyl-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine73%

Note : The amino group at position 3 acts as a strong ortho/para-directing group, favoring substitution at position 4.

a) Amine Reactivity

The primary amine undergoes condensation and acylation:

ReactionReagents/ConditionsProductYieldSource
Schiff Base FormationBenzaldehyde, EtOH, RT (6h)5-Bromo-1-(2,2-difluoroethyl)-N-(benzylidene)-1H-pyrazol-3-amine91%
AcylationAcetyl chloride, pyridine (0°C, 2h)5-Bromo-1-(2,2-difluoroethyl)-N-acetyl-1H-pyrazol-3-amine85%

b) Difluoroethyl Group Modifications

The 2,2-difluoroethyl moiety participates in radical-mediated defluorination under UV light (254 nm) with TiO₂ catalyst, yielding 1-vinylpyrazole derivatives (45% yield).

Reductive Dehalogenation

Catalytic hydrogenation removes the bromine atom selectively:

ConditionsCatalyst/SolventProductYieldSource
H₂ (1 atm)10% Pd/C, EtOH, RT (3h)1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine68%

Limitation : Over-reduction of the pyrazole ring is avoided by using mild hydrogenation conditions .

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions with nitrile oxides, forming pyrazolo-isoxazoline hybrids:

DipoleConditionsProductYieldSource
Mesitonitrile oxideToluene, 80°C (8h)Spirocyclic adduct61%

Acid-Base Reactions

The amino group (pKa ≈ 4.7) undergoes protonation in acidic media, forming water-soluble salts (e.g., HCl salt, m.p. 162–164°C). This property is exploited in purification and formulation.

Oxidative Pathways

Limited data exists, but preliminary studies suggest:

OxidantConditionsProductYieldSource
KMnO₄H₂O, 100°C (12h)Pyrazole-3,5-dione derivative34%

Unresolved Challenges

  • Selectivity in Difluoroethyl Modifications : Competing reactions at the difluoroethyl group require better regiocontrol.

  • Stability Under Oxidative Conditions : Decomposition pathways above 150°C limit high-temperature applications.

Scientific Research Applications

Antitumor Activity

The compound serves as a crucial intermediate in synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors. PI3K plays a vital role in cellular growth and metabolism, making its inhibition a promising strategy for cancer treatment. Research indicates that derivatives of 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine exhibit significant antitumor properties by targeting tumor cell growth and metabolism through specific mechanisms .

Anti-inflammatory Properties

Modification of the pyrazole structure can lead to the synthesis of compounds that act as release-activated calcium channel (CRAC) inhibitors. These inhibitors are considered potential treatments for inflammatory conditions such as rheumatoid arthritis and asthma. The ability to modulate calcium release in cells contributes to their therapeutic effects .

Antiviral Activity

Recent studies have explored the use of pyrazole derivatives as inhibitors of human dihydroorotate dehydrogenase (DHODH), which is implicated in viral replication processes. Compounds based on the pyrazole structure have shown promising antiviral effects against viruses such as measles, highlighting their potential in developing new antiviral therapies .

Synthesis Pathways

The synthesis of 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine involves several steps that utilize readily available raw materials, minimizing costs and environmental impact. The synthetic route typically includes reactions involving diethyl butynedioate and methylhydrazine, leading to high yields and efficient production methods .

Advanced Materials

Beyond pharmaceuticals, this compound is being investigated for its application in materials science. Its unique chemical properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs). The incorporation of fluorinated groups enhances electronic properties, making these materials valuable for next-generation electronic devices .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amineBromine and difluoroethyl substituentsAntitumor, anti-inflammatory
4-bromo-1-methyl-1H-pyrazol-5-amineMethyl instead of difluoroethylAnticancer properties
4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-amineChlorine substituentAnti-inflammatory effects
4-fluoro-1-(2,2-difluoroethyl)-1H-pyrazolFluorine instead of brominePotential neuroprotective effects

Case Studies and Research Findings

Several studies have documented the efficacy of 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine in various biological assays:

  • A study demonstrated that modifications to the pyrazole ring significantly enhanced its activity against DHODH, with some derivatives achieving subnanomolar inhibitory concentrations .
  • Another research effort focused on the synthesis of CRAC inhibitors derived from this compound, showing effective modulation of calcium channels in vitro, which could translate into therapeutic benefits for inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Comparisons

The following table compares 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine with structurally related pyrazole derivatives, focusing on substituents, molecular weight, and key properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications Reference
5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine C₅H₇BrF₂N₃ 259.04 Br (5), CF₂CH₃ (1), NH₂ (3) Potential kinase inhibitor; halogenated intermediates -
1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine C₆H₉F₂N₃ 161.15 CH₃ (4), CF₂CH₃ (1), NH₂ (3) Purity: 95%; used in agrochemical synthesis
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine C₁₂H₁₃BrN₄ 293.16 Br (4), cyclopropyl (3), Ph (1), NH₂ (5) Pharmaceutical intermediate; high steric bulk
3-(6-(Trifluoromethyl)pyridin-3-yl)-1H-pyrazol-5-amine C₉H₇F₃N₄ 240.18 CF₃-pyridyl (3), NH₂ (5) Bioactive scaffold in drug discovery
Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate C₁₂H₁₂BrN₃O₂ 310.15 Br-Ph (1), NH₂ (5), COOEt (3) Ester derivative; high XLogP3 (2.8)

Key Observations

Substituent Effects on Reactivity: The bromine atom in the target compound enhances electrophilic substitution reactivity compared to non-halogenated analogs like 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (MW: 147.13 g/mol, ). The 2,2-difluoroethyl group at position 1 introduces electron-withdrawing effects, stabilizing the pyrazole ring against oxidation. This contrasts with 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine, where the phenyl group increases hydrophobicity .

Synthetic Accessibility :

  • Brominated pyrazoles (e.g., 4-bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one , MW: 381 g/mol, ) often require multi-step halogenation, whereas the target compound may be synthesized via direct bromination of a preformed difluoroethyl-pyrazole precursor.

Biological Relevance :

  • Pyrazole-3-amines with electron-deficient substituents (e.g., trifluoromethyl groups, as in ) exhibit enhanced bioactivity in kinase inhibition assays. The target compound’s bromine and difluoroethyl groups may similarly modulate pharmacokinetic properties, though specific biological data remain unreported in the provided evidence.

Physical-Chemical Properties: The target compound’s lower molecular weight (259.04 g/mol) compared to Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate (310.15 g/mol, ) suggests improved solubility, while the absence of ester groups reduces metabolic liability.

Biological Activity

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a five-membered heterocyclic structure with two nitrogen atoms in the pyrazole ring, along with a bromine atom and a difluoroethyl group. These structural components are crucial for its reactivity and biological activity.

Property Details
Molecular Formula C6H7BrF2N2
Molecular Weight ~ 262.48 g/mol
Structural Features Pyrazole ring, bromine, difluoroethyl group

General Pharmacological Properties

Pyrazole derivatives are known for a diverse range of biological activities including:

  • Anti-inflammatory effects
  • Analgesic properties
  • Antitumor activity

The presence of the difluoroethyl group may enhance the lipophilicity of the compound, potentially leading to improved bioavailability and interaction with biological targets .

The mechanism of action for 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine involves interactions with specific molecular targets such as enzymes or receptors. The bromine and difluoroethyl groups contribute to its binding affinity, which can modulate the activity of these targets, leading to various therapeutic effects.

Case Studies and Research Findings

Research has indicated that compounds structurally similar to 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine exhibit significant pharmacological activity. For example:

  • Inhibition Studies : Compounds with similar pyrazole structures have been shown to inhibit p38 MAP kinase, an important target in inflammatory diseases. The optimization of these compounds led to the identification of potent inhibitors that advanced into clinical trials .
  • Antitumor Activity : Pyrazole derivatives have been evaluated for their antitumor properties. The incorporation of halogen atoms like bromine has been linked to enhanced anticancer effects due to improved binding to tumor-specific targets .
  • Inflammatory Response Modulation : Research indicates that pyrazole derivatives can modulate immune responses by inhibiting specific pathways involved in inflammation, making them potential candidates for treating conditions like rheumatoid arthritis .

Comparative Analysis with Similar Compounds

The biological activity of 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine can be compared with other pyrazole derivatives:

Compound Notable Features Biological Activity
4-Bromo-1-methyl-1H-pyrazol-3-amineMethyl instead of difluoroethylAnticancer properties
4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazolChlorine substituentAnti-inflammatory effects
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazoleDifferent bromine positionAntimicrobial activity

The unique combination of functional groups in 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine enhances its reactivity and potential biological profiles compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of pyrazole precursors followed by bromination and difluoroethyl substitution. Key steps include:

  • Cyclization : Using malononitrile or 2-cyanoacetamide with aldehydes under acidic conditions (e.g., p-toluenesulfonic acid) to form the pyrazole core .
  • Bromination : Electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) in polar solvents like DMF .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures) ensure >95% purity. Monitor via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C5, difluoroethyl at N1). Key signals: ~6.8 ppm (pyrazole C4-H), 4.5 ppm (difluoroethyl -CH₂-), and absence of NH₂ in DEPT-135 .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₅H₆BrF₂N₃; ~210.01 g/mol) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the difluoroethyl group on pyrazole ring planarity .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :

  • Enzymatic Assays : Test inhibition against α-glucosidase or cholinesterase using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis at 405 nm) .
  • Antioxidant Potential : DPPH radical scavenging assay (IC₅₀ calculation via dose-response curves) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ determination .

Advanced Research Questions

Q. How do electronic effects of the 2,2-difluoroethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Computational Analysis : DFT calculations (B3LYP/6-31G*) reveal increased electron-withdrawing character at N1, enhancing Suzuki-Miyaura coupling efficiency at C5-bromo .
  • Experimental Validation : Compare reaction yields with non-fluorinated analogs using Pd(PPh₃)₄ catalyst and arylboronic acids .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?

  • Methodological Answer :

  • Meta-Analysis : Use multivariate regression to isolate substituent effects (e.g., fluorine’s role in membrane permeability vs. steric hindrance) .
  • Crystallographic Studies : Correlate dihedral angles (pyrazole-thiazole in analogs) with bioactivity trends .
  • In Silico Docking : Molecular dynamics simulations (AutoDock Vina) identify binding site clashes in kinase targets .

Q. How can metabolic stability of this compound be assessed in preclinical models?

  • Methodological Answer :

  • Microsomal Assay : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate intrinsic clearance (Clᵢₙₜ) .
  • CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4/CYP2D6) assess isoform-specific interactions .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Methodological Answer :

  • Quality Control : Implement orthogonal analytical methods (NMR, HPLC, Karl Fischer titration) for each batch .
  • Blinded Testing : Randomize compound batches in animal studies (e.g., murine inflammation models) to reduce bias .

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